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Abstract
Fexuprazan is a novel potassium-competitive acid blocker (P-CAB) that reversibly inhibits the

gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[1][2] This technical

guide provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of fexuprazan, summarizing key data from preclinical and clinical

studies. It is intended to serve as a resource for researchers, scientists, and drug development

professionals involved in the study of acid-related disorders. This document details the

absorption, distribution, metabolism, and excretion of fexuprazan, as well as its dose-

dependent effects on gastric pH. Methodologies from key experiments are described, and

signaling pathways and experimental workflows are visually represented to facilitate a deeper

understanding of this next-generation acid suppressant.

Introduction
Acid-related disorders, including gastroesophageal reflux disease (GERD) and gastritis, are

highly prevalent conditions necessitating effective and well-tolerated therapeutic options.[3]

While proton pump inhibitors (PPIs) have long been the standard of care, their limitations, such

as a delayed onset of action and food-dependent efficacy, have driven the development of new

therapeutic classes.[3][4] Fexuprazan emerges as a promising alternative, offering a distinct

mechanism of action and favorable pharmacokinetic profile.[5] As a P-CAB, fexuprazan
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competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, leading

to rapid and sustained inhibition of gastric acid secretion.[6][7]

Pharmacokinetics
Fexuprazan exhibits predictable pharmacokinetic properties, characterized by rapid absorption,

dose-proportional exposure, and a relatively long half-life, contributing to its sustained

pharmacodynamic effect.[4][8]

Absorption
Following oral administration, fexuprazan is rapidly absorbed, with the time to reach maximum

plasma concentration (Tmax) typically observed between 1.75 and 3.5 hours.[6][8] Plasma

concentrations of fexuprazan increase in a dose-proportional manner across a range of 10 mg

to 320 mg.[1][6] Notably, the pharmacokinetic parameters of fexuprazan are not significantly

affected by food intake, allowing for more convenient dosing regimens compared to PPIs.[1][8]

The absolute oral bioavailability of fexuprazan is estimated to be between 38.4% and 38.6%.[4]

[9]

Distribution
The volume of distribution at steady state (Vss) in humans has been estimated to be 7.48 L/kg

for a 70 kg individual, suggesting extensive tissue distribution.[4]

Metabolism
Fexuprazan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with

CYP3A4 being the major contributor.[6][10] Other CYPs, including CYP2B6, CYP2C19, and

CYP2D6, are also involved to a lesser extent.[6][11] The main metabolite, M14, is considered

inactive, as it does not inhibit the H+/K+-ATPase.[6][11]

Excretion
The elimination of fexuprazan occurs predominantly through feces.[6] Following oral

administration of radiolabeled fexuprazan to rats and dogs, the majority of the dose was

recovered in feces (80.1% in rats and 57.9% in dogs).[6] Urinary excretion of the unchanged

drug in humans is minimal, accounting for approximately 0.6% of the administered dose.[4][6]
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The mean elimination half-life (t1/2) of fexuprazan in healthy adults is approximately 9 to 9.7

hours.[6][12]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of fexuprazan from single

and multiple-dose studies in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetics of Fexuprazan

Dose Cmax (ng/mL) Tmax (hr)
AUC0-12h
(h·ng/mL)

Half-life (hr)

10 mg 8.26 2.25 53.47 ~9

40 mg (1x40mg) 33.87 3.00 - 9.44

40 mg (4x10mg) 34.62 2.50 - 9.91

Data compiled from multiple sources.[12][13]

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of Fexuprazan

Dosing
Regimen

Cmax,ss
(ng/mL)

Tmax,ss (hr)
AUC0-12h,ss
(h·ng/mL)

Cmin,ss
(ng/mL)

10 mg twice daily 13.85 2.00 109.73 5.36

Data from a study with multiple doses administered twice daily.[12]

Pharmacodynamics
The primary pharmacodynamic effect of fexuprazan is the dose-dependent suppression of

gastric acid secretion, leading to an increase in intragastric pH.

Mechanism of Action
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Fexuprazan acts as a potassium-competitive acid blocker (P-CAB). It competitively and

reversibly inhibits the final step of gastric acid production by blocking the H+/K+-ATPase

(proton pump) in gastric parietal cells.[1][6] Unlike PPIs, which require acid-mediated activation

and bind irreversibly to active proton pumps, fexuprazan does not require an acidic

environment for activation and can bind to both active and inactive pumps.[1][2] This leads to a

more rapid onset of action and sustained acid suppression.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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